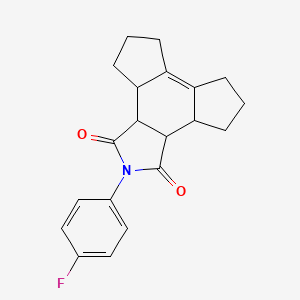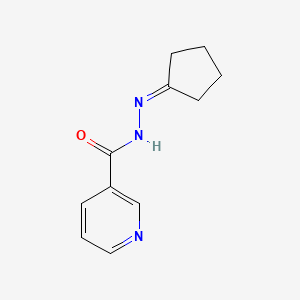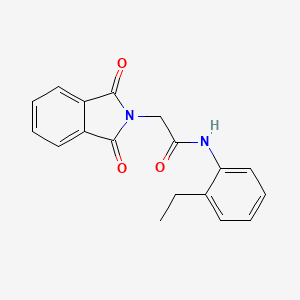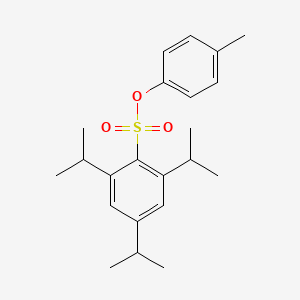
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is a synthetic compound known for its diverse applications in various fields of science. This compound is characterized by its unique chemical structure, which includes a phenylacetohydrazide core substituted with a methyl group and a 3-methylphenyl group. This structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 2-phenylacetohydrazide with N-methyl-3-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography. The final product is then subjected to rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
科学研究应用
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide can be compared with other similar compounds, such as:
Tolnaftate: A thiocarbamate antifungal agent with a similar structure but different functional groups.
Acetamide, N-methyl-N-(3-methylphenyl): Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Conclusion
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is a versatile compound with significant potential in various fields of science and industry. Its unique chemical structure and properties make it a valuable tool for researchers and industrial chemists alike. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C16H18N2O/c1-13-7-6-10-15(11-13)18(2)17-16(19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,17,19) |
InChI 键 |
LNDPRMJIVLEEKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)





![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)

![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
